molecular formula C18H18N4O3 B2752059 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-(3-methylphenyl)ethanediamide CAS No. 2415500-79-5

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2752059
CAS No.: 2415500-79-5
M. Wt: 338.367
InChI Key: MANGYXBKIQHWDX-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide is a complex organic compound that features a pyrazole ring, a furan ring, and a substituted ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-(4-methylphenyl)ethanediamide
  • N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide

Uniqueness

Compared to similar compounds, N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This can influence its chemical reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-4-3-5-13(10-12)21-18(24)17(23)19-11-14-6-7-16(25-14)15-8-9-20-22(15)2/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANGYXBKIQHWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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